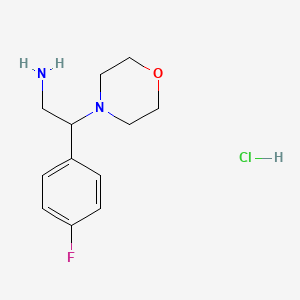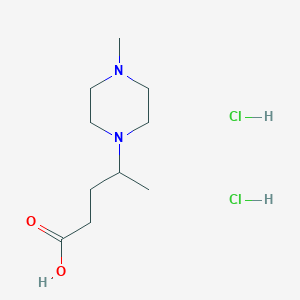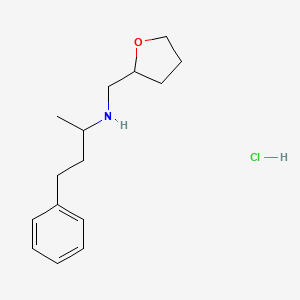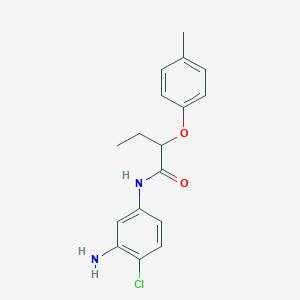
2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride
Descripción general
Descripción
2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride (4FMPA) is a derivative of phenethylamine and is a member of the morpholine class of compounds. 4FMPA is a synthetic compound that has been used in scientific research for its potential applications in biochemistry and physiology. It is a relatively new compound and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride has been studied for its potential applications in biochemistry and physiology. It has been used to study the effects of monoamine oxidase inhibitors in the brain, as well as to study the role of dopamine in the reward system. It has also been used to study the effects of various drugs on the central nervous system. Additionally, 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride has been used to study the effects of various neurotransmitters on behavior and cognition.
Mecanismo De Acción
2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride is an inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of various neurotransmitters. 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride binds to the active site of MAO and prevents it from breaking down monoamines such as dopamine, norepinephrine, and serotonin. This inhibition of MAO activity has been shown to have a variety of effects on behavior and cognition, as well as on the reward system.
Efectos Bioquímicos Y Fisiológicos
2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of monoamines such as dopamine, norepinephrine, and serotonin. It has also been shown to increase the levels of acetylcholine, a neurotransmitter involved in learning and memory. Additionally, 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride has been shown to have an effect on the reward system, as well as on behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride has been shown to have a relatively low potency, making it less effective than some other MAO inhibitors.
Direcciones Futuras
There are several potential future directions for the use of 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride in research. One potential area of study is the use of 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride in combination with other drugs to study the effects of drug combinations on behavior and cognition. Additionally, 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride could be used to study the effects of monoamine oxidase inhibitors on the reward system. Furthermore, 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride could be used to study the effects of various neurotransmitters on behavior and cognition. Finally, 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride could be used to study the effects of monoamine oxidase inhibitors on the dopaminergic system.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2-morpholin-4-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O.ClH/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15;/h1-4,12H,5-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWSOVNEIZXRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride](/img/structure/B1388917.png)








![(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-methyl-amine hydrochloride](/img/structure/B1388930.png)